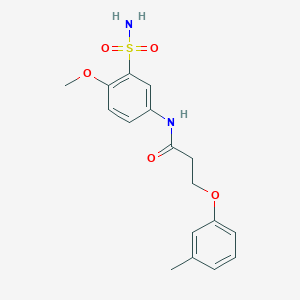
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide is a synthetic organic compound characterized by its complex structure, which includes methoxy, sulfamoyl, and phenoxy functional groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-sulfamoylphenol and 3-methylphenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 4-methoxy-3-sulfamoylphenol with an appropriate halogenated alkane under basic conditions.
Coupling Reaction: The intermediate is then coupled with 3-methylphenol using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The final step involves the amidation reaction where the intermediate is reacted with a suitable amine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfamoyl group would produce an amine derivative.
科学研究应用
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide
- N-(4-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide
- N-(4-methoxy-3-sulfamoylphenyl)-3-phenoxypropanamide
Uniqueness
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
IUPAC Name |
N-(4-methoxy-3-sulfamoylphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-4-3-5-14(10-12)24-9-8-17(20)19-13-6-7-15(23-2)16(11-13)25(18,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDGBLYKTWJIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
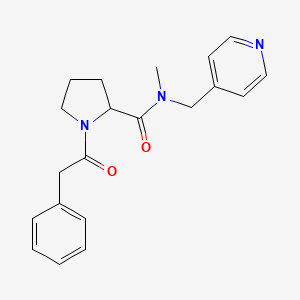
![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)
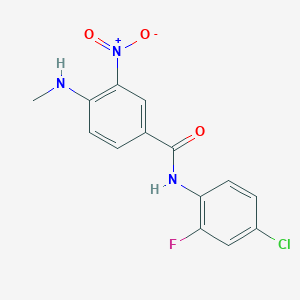
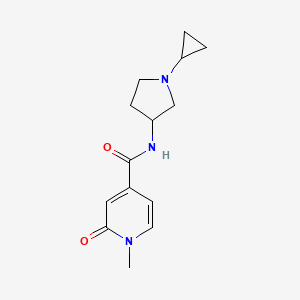

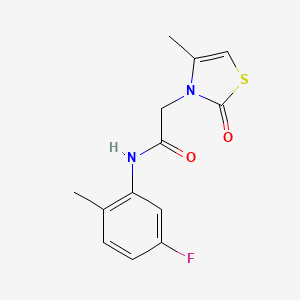
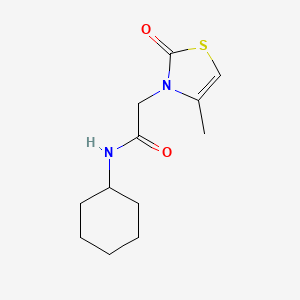
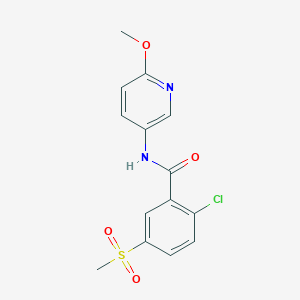
![N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)
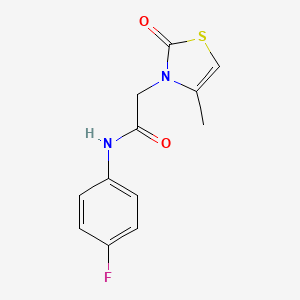
![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![1-(2-Chloropyridin-3-yl)-3-[3-[(2-chloropyridin-3-yl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B7533610.png)
